2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4OS2/c1-21(2,3)17-8-15(22(23,24)25)14(10-27)19(28-17)31-11-18(30)29-20-13(9-26)12-6-4-5-7-16(12)32-20/h8H,4-7,11H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYSBZEJANGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS No. 625377-42-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H21F3N4OS2
- Molecular Weight : 478.55 g/mol
- Structure : The compound features a pyridine ring with tert-butyl, cyano, and trifluoromethyl substituents, linked to a sulfanyl group and an acetamide moiety.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. The presence of cyano and trifluoromethyl groups enhances its binding affinity to various enzymes or receptors. The sulfanyl and acetamide functionalities contribute to hydrogen bonding and other non-covalent interactions that modulate the activity of target biomolecules.
Anticancer Activity
Recent studies have indicated that this compound may possess significant anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
- Study Findings : A screening of a drug library on multicellular spheroids identified this compound as having notable anticancer effects with an IC50 value indicating effective cytotoxicity against specific cancer types .
Antiviral Activity
The compound has also been investigated for its antiviral properties. It shows potential against viral infections by interfering with viral replication mechanisms:
- Research Insights : Certain derivatives related to this compound exhibited promising antiviral activity against the tobacco mosaic virus (TMV), with EC50 values indicating effective inhibition .
Enzyme Inhibition
The interaction with specific enzymes is another area where this compound shows promise:
- Enzyme Studies : It has been reported to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Data Tables
Case Studies
- Anticancer Screening : A comprehensive screening study evaluated over 150 novel cyano pyridopyrimidine compounds, including derivatives of the target compound. The study highlighted significant structure–activity relationship trends that could guide future drug development efforts targeting cancer cells .
- Antiviral Efficacy : In a focused investigation on antiviral agents, the compound demonstrated effective inhibition of TMV replication in vitro, suggesting its potential as a lead candidate for further development in antiviral therapies .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective inhibition against various cancer cell lines. The presence of cyano and trifluoromethyl groups is believed to enhance its pharmacological profile by improving bioavailability and target specificity .
- Neurological Disorders : Research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structural components may interact with specific receptors involved in synaptic transmission .
Material Science
In material science, compounds with similar structures are often investigated for their properties as:
- Organic Semiconductors : The unique electronic properties derived from the trifluoromethyl and cyano groups make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
Several studies have documented the effectiveness of similar compounds in various applications:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Key Analog 1 : 2-((6-(4-Butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide ()
Structural Differences and Implications :
- Pyridine Substituents: The target’s tert-butyl group (vs.
- Acetamide Group : The target’s tetrahydrobenzothiophene (vs. m-tolyl) introduces rigidity, which may enhance binding specificity by reducing conformational flexibility .
Key Analog 2 : Patent Compounds from EP 4 374 877 A2 ()
The patent describes compounds like (3S)-3-tert-butyl-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide. Key comparisons include:
- Core Heterocycles: The patent compounds use pyridazine or pyrimidine cores (vs.
- Morpholine Substituents : These improve solubility via oxygen-mediated hydrogen bonding, a feature absent in the target compound .
- Fluorine Content : Both the target and patent compounds leverage trifluoromethyl groups for metabolic stability, but the patent compounds include additional difluoro substituents for enhanced lipophilicity and target affinity .
Pharmacokinetic and Bioactivity Considerations
- Hydrophobicity : The target’s higher estimated XlogP (~7.0) compared to ’s compound (6.5) suggests stronger membrane penetration but may limit aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : The tert-butyl group in the target compound is less prone to oxidative metabolism than the 4-butoxyphenyl group in ’s analog, which contains a metabolically labile ether linkage .
Q & A
Q. Table 1. SAR of Structural Analogs
| Compound Modification | Biological Activity (IC₅₀, nM) | Target |
|---|---|---|
| tert-butyl → cyclopropyl | 120 ± 15 (vs. 80 ± 10) | EGFR |
| CF₃ → Cl | 250 ± 30 (vs. 80 ± 10) | VEGFR2 |
Q. How to resolve contradictions in biological data between similar compounds?
- Methodology :
- Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Off-target profiling : Use panels like Eurofins’ SelectScreen® to identify unintended interactions (e.g., CYP450 inhibition) .
- Metabolite analysis : Incubate compounds with liver microsomes (human/rat) and profile via LC-MS to rule out metabolite interference .
Q. What computational strategies can predict reactivity or degradation pathways?
- Methodology :
- Reaction path search : Apply density functional theory (DFT, e.g., B3LYP/6-311+G*) to model hydrolysis of the sulfanyl-acetamide bond under acidic conditions .
- Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation of benzothiophene) .
Q. How to design experiments for elucidating the compound’s mechanism of action?
- Methodology :
- Pull-down assays : Immobilize the compound on Sepharose beads and incubate with cell lysates to identify binding partners via SDS-PAGE/MS .
- CRISPR-Cas9 knockout : Generate gene-edited cell lines (e.g., EGFR-KO) to confirm target specificity .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, angiogenesis) .
Key Notes for Experimental Design
- Interdisciplinary integration : Combine synthetic chemistry with computational modeling (ICReDD’s approach) to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
